Acetyl chloride

描述

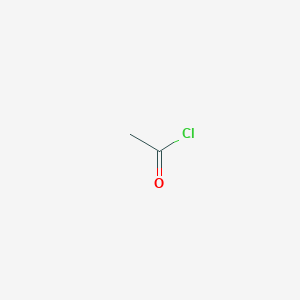

Structure

3D Structure

属性

IUPAC Name |

acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO, Array, CH3COCl | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023852 | |

| Record name | Acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

123.6 °F at 760 mmHg (NTP, 1992), 51 °C | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

40 °F (NTP, 1992), 4 °C, 5 °C (41 °F) - closed cup, 4 °C (40 °F) - closed cup, 5 °C c.c. | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Decomposed violently by water or alcohol, Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether, Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, Soluble in ether, acetone, acetic acid, Solubility in water: reaction | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.1051g/cu cm at 20 °C, Saturated liquid density: 68.849 Lb/cu ft at 70 °F, Saturated vapor density: 0.06130 Lb/cu ft at 70 °F, Relative density (water = 1): 1.11 | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.70 (Air = 1), Relative vapor density (air = 1): 2.7 | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

135 mmHg at 45.5 °F (NTP, 1992), 287.0 [mmHg], 287 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32 | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless fuming liquid | |

CAS No. |

75-36-5 | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl Chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD15RNO45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °F (NTP, 1992), -112.7 °C, -112 °C | |

| Record name | ACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

acetyl chloride synthesis from acetic acid and thionyl chloride

An In-depth Technical Guide to the Synthesis of Acetyl Chloride from Acetic Acid and Thionyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to numerous other functional groups such as esters, amides, and anhydrides. This compound, a key reagent in acetylation reactions, is efficiently synthesized from acetic acid using a chlorinating agent. Among the various reagents available, including phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂) is often the preferred choice.[1][2] The primary advantage of using thionyl chloride lies in the nature of its byproducts; the reaction yields gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired this compound.[1][2][3][4] This guide provides a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental protocols, and relevant quantitative data for successful synthesis.

Reaction Overview

The reaction involves the treatment of acetic acid with thionyl chloride, which replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

Overall Reaction: CH₃COOH + SOCl₂ → CH₃COCl + SO₂(g) + HCl(g)[5]

This method is widely applicable for the synthesis of various acyl chlorides from their corresponding carboxylic acids.[6]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group, and thionyl chloride serves to convert it into a much better one.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: This leads to the formation of a chlorosulfite intermediate.

-

Chloride Attack and Elimination: A chloride ion, either from the intermediate itself or another thionyl chloride molecule, attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which results in the elimination of the final products: this compound, sulfur dioxide, and hydrogen chloride.[8]

Caption: Reaction mechanism for this compound synthesis.

Experimental Design and Protocols

Successful synthesis requires careful attention to experimental conditions, particularly the exclusion of moisture, as thionyl chloride and this compound are both highly reactive towards water.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters found in the literature for the synthesis of an acyl chloride from its corresponding carboxylic acid using thionyl chloride.

| Parameter | Value | Source |

| Reactant Stoichiometry | ||

| Carboxylic Acid | 1.0 equivalent | [9] |

| Thionyl Chloride | 1.0 - 2.0 equivalents | [1][9] |

| Catalyst (e.g., DMF) | Catalytic amount (e.g., 1-2 drops) | [10] |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux (e.g., 84 °C) | [9] |

| Reaction Time | 3 hours (at reflux) | [9] |

| Solvent | Neat (no solvent) or inert solvent (e.g., DCM) | [9][10] |

| Yield | ||

| Crude Product Yield | Typically high (>90%) | [11] |

Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures.[1][9]

Materials:

-

Acetic Acid (glacial, anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, optional)

-

Round-bottomed flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a clean, dry round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere to prevent hydrolysis.[12] The top of the condenser should be fitted with a drying tube or connected to a gas scrubber (containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: In a well-ventilated fume hood, charge the flask with glacial acetic acid (1.0 equiv).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-2.0 equiv) to the acetic acid at room temperature with stirring. The addition is often done dropwise via an addition funnel. The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-3 hours.[9] The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Excess thionyl chloride can be removed by distillation or under reduced pressure.[9] Due to its corrosive nature, a trap (e.g., liquid nitrogen) is recommended to protect the vacuum pump.[10]

-

The crude this compound is then purified by fractional distillation.[2][3] Collect the fraction boiling at approximately 51-52 °C.

-

Caption: General experimental workflow for synthesis.

Safety Considerations

-

Thionyl Chloride: Is a corrosive and toxic substance. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

This compound: Is a corrosive, flammable, and moisture-sensitive liquid. It fumes in air and reacts violently with water and alcohols.[13]

-

Byproducts: Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction must be performed in a well-ventilated fume hood, and the off-gases should be passed through a scrubber.[1]

Conclusion

The synthesis of this compound from acetic acid and thionyl chloride is a robust and efficient method widely used in research and industry.[1][6] The key advantages are the straightforward procedure and the formation of gaseous byproducts, which simplifies product purification. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for subsequent synthetic applications.

References

- 1. chemistryabc.com [chemistryabc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. How does acetic acid react with: Thionyl chloride [allen.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

The Mechanism of Acetyl Chloride's Reaction with Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the reaction between acetyl chloride and alcohols, a fundamental transformation in organic synthesis, particularly relevant in the context of drug development and materials science. The document elucidates the reaction pathway, summarizes available quantitative data, presents detailed experimental protocols, and offers visual representations of the underlying chemical processes.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism. This process is characterized by the attack of a nucleophile (the alcohol) on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride gas. The reaction is typically rapid and highly exothermic.[1][2]

The mechanism can be dissected into two principal stages: addition of the nucleophile to the carbonyl group, followed by the elimination of the leaving group (chloride ion).[2]

Step 1: Nucleophilic Attack (Addition)

The reaction is initiated by the lone pair of electrons on the oxygen atom of the alcohol acting as a nucleophile. This lone pair attacks the electron-deficient carbonyl carbon of this compound. The carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms, which withdraw electron density.[3] This attack results in the formation of a transient tetrahedral intermediate.[4]

Step 2: Elimination

The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled.[2]

Step 3: Deprotonation

The resulting protonated ester is then deprotonated, typically by the chloride ion that was eliminated in the previous step, to yield the final ester product and hydrogen chloride.[2] In some procedures, a weak base such as pyridine (B92270) is added to neutralize the hydrogen chloride byproduct as it forms, driving the reaction to completion.[5]

Quantitative Data Summary

While the reaction of this compound with alcohols is widely utilized, comprehensive and standardized quantitative kinetic and thermodynamic data across a broad range of alcohols and conditions are not extensively compiled in single sources. The reaction is known to be fast, often making kinetic measurements challenging.[1] The following tables summarize the available pertinent data.

| Parameter | Value | Reactants & Conditions | Source |

| Enthalpy of Reaction (ΔH) | -86.0 kJ/mol | Ethanoyl Chloride and Ethanol (B145695) | [6] |

| Activation Energy (Ea) | ~21 kcal/mol (~88 kJ/mol) | (related reaction of this compound with acetic acid) |

Table 1: Thermodynamic and Kinetic Parameters

| Alcohol | Solvent | Second-Order Rate Constant (k₂) at 298.15 K (M⁻¹s⁻¹) | Source |

| Diethylenetriamine (DETA) | Ethanol | Value not explicitly for this compound but for reaction with CO₂ | [7] |

| Ethylenediamine (EDA) | Ethanol | Value not explicitly for this compound but for reaction with CO₂ | [7] |

| Aminoethylethanolamine (AEEA) | Ethanol | Value not explicitly for this compound but for reaction with CO₂ | [7] |

Table 2: Second-Order Rate Constants for Related Reactions in Ethanol (Note: Data for the direct reaction of various alcohols with this compound under standardized conditions is sparse in the readily available literature. The data presented here for reactions of amines with CO₂ in ethanol is to provide a conceptual reference for reaction kinetics in this solvent.)

Experimental Protocols

The following are detailed methodologies for key experiments related to the reaction of this compound with alcohols.

General Uncatalyzed Esterification of an Alcohol (Solvent-Free)

This protocol describes a general and environmentally benign method for the esterification of various alcohols using this compound without a catalyst or solvent.

Materials:

-

Alcohol (e.g., Benzyl alcohol, 10 mmol)

-

This compound (20 mmol)

-

100 ml two-neck round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice-cold water circulator

Procedure:

-

Place the magnetic stir bar and the alcohol (10 mmol) into the 100 ml two-neck round-bottom flask.

-

Attach the reflux condenser and the dropping funnel to the flask.

-

Circulate ice-cold water through the reflux condenser.

-

Slowly add this compound (20 mmol) to the alcohol through the dropping funnel while stirring.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 1 hour), the product can be collected by simple distillation.

Synthesis of Ethyl Acetate (B1210297) using this compound and Ethanol

This protocol details the laboratory synthesis of ethyl acetate from this compound and ethanol.

Materials:

-

Ethanoyl chloride (this compound)

-

Cold ethanol

-

Apparatus for reaction under reflux

-

Distillation apparatus

Procedure:

-

In a flask equipped with a reflux condenser, carefully and slowly add ethanoyl chloride to cold ethanol. The reaction is vigorous and exothermic, producing steamy fumes of hydrogen chloride.[1][2]

-

Once the initial vigorous reaction has subsided, gently heat the mixture under reflux to ensure the reaction goes to completion.

-

After the reflux period, arrange the apparatus for distillation to separate the ethyl acetate from the reaction mixture.

-

The crude ethyl acetate is then washed with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with a saturated calcium chloride solution to remove any unreacted ethanol.

-

The purified ethyl acetate is then dried over anhydrous magnesium sulfate (B86663) and redistilled to obtain the pure product.

Kinetic Study of Esterification

While a specific protocol for the kinetic study of this compound with an alcohol was not found, a general procedure for a kinetic study of a similar esterification (acetic acid and ethanol) is provided below, which can be adapted.

Materials:

-

Reactants (e.g., this compound and a specific alcohol)

-

Solvent (if not solvent-free)

-

Constant temperature bath

-

Stirring apparatus

-

Titration equipment or a spectrometer for monitoring the reaction progress

Procedure:

-

Prepare solutions of the alcohol and this compound of known concentrations in the chosen solvent.

-

Place the alcohol solution in a reaction vessel maintained at a constant temperature in the water bath and allow it to reach thermal equilibrium.

-

Initiate the reaction by adding a known volume of the this compound solution to the alcohol solution with vigorous stirring.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by adding a large volume of cold solvent or a reagent that reacts with one of the reactants).

-

Analyze the concentration of one of the reactants or products in the quenched aliquot. This can be done by titration of the produced HCl or by a spectroscopic method if a component has a distinct absorption.

-

Plot the concentration data against time to determine the rate of reaction and subsequently the rate constant.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanism and a typical experimental workflow.

Caption: Nucleophilic acyl substitution mechanism of this compound with an alcohol.

Caption: A typical experimental workflow for ester synthesis from this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. sparkl.me [sparkl.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Answered: Ethanoyl Chloride reacts with Ethanol to yield Ethyl Ethanoate and gaseous Hydrochloric Acid. Calculate the Change in Enthalpy of the esterification reaction.… | bartleby [bartleby.com]

- 7. researchgate.net [researchgate.net]

Acetyl Chloride: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl chloride (CH₃COCl), also known as ethanoyl chloride, is a highly reactive and versatile reagent widely employed in organic synthesis.[1][2] As an acyl halide derived from acetic acid, it serves as a powerful acetylating agent, making it an indispensable tool in the pharmaceutical and agrochemical industries, as well as in broader organic synthesis.[3] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by various nucleophiles.[3][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and essential safety and handling information for laboratory use.

Core Physical and Chemical Properties

This compound is a colorless, corrosive, and volatile fuming liquid with a pungent, choking odor.[1][5][6] It is crucial to handle this compound with appropriate safety precautions due to its hazardous nature.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CH₃COCl | [1][7] |

| Molar Mass | 78.49 g/mol | [2][7] |

| Appearance | Colorless, fuming liquid | [5][6][7] |

| Odor | Pungent, choking | [1][5] |

| Density | 1.104 g/mL at 25 °C | [7] |

| Melting Point | -112 °C | [7] |

| Boiling Point | 52 °C | [2][7] |

| Flash Point | 4.4 °C (closed cup) | [5] |

| Vapor Pressure | 135 mmHg at 45.5°F | [8] |

| Vapor Density | 2.7 (Air = 1) | [8] |

| Solubility | Reacts violently with water | [5][8] |

| Miscible with benzene, acetone, chloroform, ether, glacial acetic acid, and petroleum ether. | [5] |

Chemical Properties and Reactivity

This compound's high reactivity is central to its utility in organic synthesis. It is sensitive to moisture and reacts violently with water, alcohols, amines, and other nucleophiles.[5][9]

| Property | Description | Source(s) |

| Reactivity with Water | Reacts violently with water to produce acetic acid and hydrogen chloride gas. This reaction is exothermic and can cause a violent eruption of gases in a confined space. | [5][8][9] |

| Reactivity with Alcohols | Undergoes alcoholysis to form esters. This reaction is a common method for ester synthesis. | [10] |

| Reactivity with Amines | Reacts with primary and secondary amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceuticals. | [11] |

| Friedel-Crafts Acylation | Acts as an electrophile in Friedel-Crafts acylation reactions to introduce an acetyl group onto aromatic rings, forming aryl ketones. | [3] |

| Hazardous Decomposition | When heated to decomposition, it can produce toxic fumes of phosgene, carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [5][6] |

| Incompatibilities | Incompatible with water, alcohols, amines, strong bases, strong oxidizing agents, and most common metals. | [5][9] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory setting.

Synthesis of an Amide: Acylation of an Amine

This protocol details the general procedure for the acylation of a primary or secondary amine with this compound to form an N-substituted acetamide.

Materials:

-

Amine (1.0 eq)

-

Triethylamine (B128534) (1.2 eq) or other suitable base

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the this compound in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted acetamide.[11]

Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate using this compound and a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

This compound (1.1 eq)

-

Aromatic compound (1.0 eq)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.[12]

-

Dissolve this compound in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

-

After the addition is complete, dissolve the aromatic compound in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture.[12]

-

After the addition of the aromatic compound is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[12][13]

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[12][13]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[14]

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the drying agent by gravity filtration and remove the solvent by rotary evaporation to yield the crude product.[12]

-

The crude product can be purified by distillation or column chromatography.[12][13]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows involving this compound.

References

- 1. chemcess.com [chemcess.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. study.com [study.com]

- 5. This compound | 75-36-5 [chemicalbook.com]

- 6. This compound | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [commonorganicchemistry.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Acetyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl chloride (CH₃COCl) is a highly reactive acyl chloride widely employed as an acetylating agent in organic synthesis. Its efficacy in synthetic protocols is often dependent on its solubility and stability in the chosen solvent. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a focus on its miscibility and reactivity. Due to its high reactivity, particularly with protic solvents, traditional quantitative solubility data is often superseded by qualitative assessments of miscibility and the chemical compatibility of the solvent-solute system. This document presents a summary of known solvent interactions, discusses the critical aspect of reactivity, and outlines a general protocol for evaluating the suitability of a solvent for reactions involving this compound.

Physicochemical Properties of this compound

This compound is a colorless, fuming liquid with a strong, pungent odor. It is a volatile and highly corrosive compound that requires careful handling in a well-ventilated fume hood. Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂H₃ClO |

| Molar Mass | 78.49 g/mol [1] |

| Boiling Point | 52 °C[1][2] |

| Melting Point | -112 °C[1][2] |

| Density | 1.104 g/mL at 25 °C[2][3] |

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely reported. Instead, the literature consistently describes its miscibility with a range of common aprotic organic solvents. Miscibility indicates that the solute and solvent form a homogeneous solution in all proportions. This compound's high reactivity with protic solvents precludes the formation of stable solutions; instead, a chemical reaction occurs.

Table 1: Solubility and Reactivity of this compound in Common Solvents

| Solvent Class | Solvent Name | Solubility/Reactivity |

| Aprotic Solvents | ||

| Ethers | Diethyl Ether | Miscible[4][5][6][7][8] |

| Halogenated | Dichloromethane | Soluble (commercially available as a 1M solution)[9] |

| Chloroform | Miscible[2][4][5][6][7][8] | |

| Carbon Tetrachloride | Soluble[8] | |

| Aromatic | Benzene | Miscible[2][4][5][6][7][8] |

| Ketones | Acetone | Miscible[4][6][7][8] |

| Esters | Ethyl Acetate (B1210297) | Reacts to form ethyl acetate and hydrogen chloride[10][11] |

| Hydrocarbons | Petroleum Ether | Miscible[4][5][6][7][8] |

| Protic Solvents | ||

| Water | Water | Reacts violently to form acetic acid and hydrogen chloride[2][4][7][8][12] |

| Alcohols | Ethanol, Methanol | Reacts violently to form the corresponding acetate ester and hydrogen chloride[5][7][13] |

| Carboxylic Acids | Glacial Acetic Acid | Miscible[4][5][6][7][8] |

| Other Solvents | ||

| Amines | Primary and Secondary Amines | Reacts to form amides[12][14] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Reacts violently[7][13] |

Reactivity with Organic Solvents: A Critical Consideration

The utility of this compound in a solvent is dictated by its reactivity. The electrophilic carbonyl carbon of this compound is highly susceptible to nucleophilic attack.[14] This reactivity governs its interactions with different solvent classes.

-

Aprotic Solvents: Inert aprotic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons are generally suitable for dissolving this compound without reaction, making them ideal for use in synthesis.[2][5]

-

Protic Solvents: Protic solvents, which contain acidic protons (e.g., -OH, -NH), act as nucleophiles and react with this compound in an acylation reaction.[12][15] This is not a dissolution process but a chemical transformation. For example, alcohols are acetylated to form esters.[10]

-

Reactive Aprotic Solvents: Some aprotic solvents containing nucleophilic atoms, such as ketones and esters, can also react, though typically less vigorously than protic solvents. The presence of a base or catalyst can promote these reactions.

Experimental Protocol for Solubility/Miscibility Determination

Due to the hazards associated with this compound, a rigorous and systematic approach must be taken when evaluating its compatibility with a new solvent. The following protocol outlines a general workflow for this determination. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Methodology:

-

Preparation:

-

Ensure all glassware is oven-dried to remove any traces of moisture.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Use dry, anhydrous grade solvent for the test.

-

-

Initial Small-Scale Test:

-

In the inert atmosphere of the reaction vessel, add a small, measured volume of the test solvent (e.g., 1 mL).

-

Slowly add a single drop of this compound to the solvent with stirring.

-

Observe for any signs of reaction:

-

Gas evolution (fuming of HCl).

-

Precipitate formation.

-

Significant temperature change (exotherm).

-

Color change.

-

-

-

Incremental Addition (if no initial reaction):

-

If the initial test shows no signs of reaction, continue to add this compound dropwise up to a specific volume ratio (e.g., 1:1 v/v).

-

Continuously monitor for any signs of reaction or immiscibility (formation of separate layers).

-

-

Confirmation of Miscibility:

-

If the mixture remains a clear, single phase with no signs of reaction at various proportions, the solvent and this compound can be considered miscible under the tested conditions.

-

-

Analytical Verification (Optional):

-

To confirm the stability of the solution over time, techniques such as NMR spectroscopy can be used to detect the formation of any reaction byproducts.

-

Conclusion

This compound is miscible with a wide array of common aprotic organic solvents, including ethers, halogenated hydrocarbons, and aromatic compounds. Its utility in these solvents is high, provided that anhydrous conditions are strictly maintained. Conversely, this compound reacts exothermically with protic solvents such as water and alcohols, undergoing a chemical transformation rather than dissolution. For drug development and organic synthesis, the selection of a solvent for this compound must prioritize chemical compatibility to ensure the integrity of the desired reaction pathway. The experimental protocol provided offers a systematic approach to verifying the suitability of novel solvent systems for use with this highly reactive and valuable synthetic reagent.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [commonorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. gneebio.com [gneebio.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound CAS#: 75-36-5 [m.chemicalbook.com]

- 8. This compound | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 1M solution in dichloromethane, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound;ethyl acetate | C6H11ClO3 | CID 19899138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | 75-36-5 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Electrophilicity of Acetyl Chloride in Nucleophilic Acyl Substitution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the electrophilicity of acetyl chloride, a cornerstone reagent in organic synthesis. Its high reactivity in nucleophilic acyl substitution reactions is critical for the formation of esters, amides, and other carboxylic acid derivatives, which are fundamental building blocks in the development of new chemical entities and pharmaceuticals.

Core Principles of Electrophilicity in Acyl Chlorides

This compound's exceptional reactivity stems from the high electrophilicity of its carbonyl carbon. This property is a consequence of a combination of electronic and structural factors that render the carbonyl carbon highly susceptible to attack by nucleophiles.[1]

-

Inductive Effects: The carbonyl carbon in this compound is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the carbonyl group. This withdrawal of electron density creates a substantial partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophiles.[2][3]

-

Resonance Effects: While the lone pairs on the adjacent heteroatom can donate electron density to the carbonyl carbon via resonance, stabilizing it and reducing its electrophilicity, this effect is minimal in this compound.[4] The poor orbital overlap between the carbon's 2p orbital and the chlorine's 3p orbital results in inefficient resonance stabilization.[5] This is in stark contrast to amides and esters, where resonance plays a much more significant role in stabilizing the molecule, thereby reducing the electrophilicity of the carbonyl carbon and decreasing their reactivity.[3]

-

Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is heavily influenced by the ability of the leaving group to depart from the tetrahedral intermediate. An ideal leaving group is a weak base. The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7).[4][6] This stability of the departing chloride ion facilitates the collapse of the tetrahedral intermediate and the reformation of the carbonyl double bond.[7]

Quantitative Analysis: Reactivity of Carboxylic Acid Derivatives

The interplay of inductive effects, resonance, and leaving group stability establishes a clear hierarchy of reactivity among carboxylic acid derivatives. This compound sits (B43327) at the pinnacle of this hierarchy, making it a versatile starting material for the synthesis of less reactive derivatives.[8] A more reactive derivative can be readily converted into a less reactive one, but the reverse is generally not feasible without specific activating agents.[8]

| Carboxylic Acid Derivative | Leaving Group (Y⁻) | pKa of Conjugate Acid (H-Y) | Relative Reactivity |

| Acyl Chloride | Cl⁻ | ~ -7 | Highest |

| Acyl Anhydride | RCOO⁻ | ~ 4.8 | High |

| Thioester | RS⁻ | ~ 10 | Moderate-High |

| Ester | RO⁻ | ~ 16 | Moderate |

| Carboxylic Acid | OH⁻ | ~ 15.7 | Moderate |

| Amide | R₂N⁻ | ~ 38 | Low |

| Carboxylate | O²⁻ | > 50 | Lowest |

Data compiled from various sources. pKa values are approximate and can vary with structure.

The Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a characteristic two-step addition-elimination mechanism. This pathway is distinct from the single-step SN2 mechanism.[9]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group. The electrons from the π bond move to the oxygen atom.[10]

-

Tetrahedral Intermediate Formation: This initial attack results in the formation of a transient, sp³-hybridized tetrahedral intermediate with a negative charge on the oxygen.[11]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbon-oxygen π bond, and in the process, the chloride ion—the best leaving group—is ejected.[9][11]

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental Protocols

The high reactivity of this compound necessitates careful handling, typically under anhydrous conditions, to prevent premature hydrolysis.[12] A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct, which can otherwise protonate the nucleophile or catalyze side reactions.[12]

General Protocol for Esterification of an Alcohol with this compound:

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).

-

Reaction Initiation: The solution is cooled to 0 °C in an ice bath. This compound (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel to the cooled solution with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent (e.g., DCM).

-

Washing: The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography.

Caption: General experimental workflow for nucleophilic acyl substitution.

Logical Relationships in Reactivity

The factors influencing the electrophilicity and overall reactivity of carboxylic acid derivatives are interconnected. The electronegativity of the substituent dictates the strength of the inductive effect, while its ability to donate a lone pair determines the extent of resonance stabilization. Crucially, the stability of the leaving group, which is inversely related to its basicity, is a primary determinant of reactivity.

Caption: Factors contributing to the high reactivity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 4. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. coconote.app [coconote.app]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

The Enduring Utility of Acetyl Chloride in Organic Synthesis: A Technical Guide to Acetylation

For Researchers, Scientists, and Drug Development Professionals

Acetyl chloride, a reactive acyl halide, serves as a cornerstone reagent in organic synthesis, primarily utilized for the introduction of the acetyl group into a wide range of organic molecules. Its high reactivity makes it a powerful tool for the formation of esters, amides, and aryl ketones, which are pivotal functional groups in numerous active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. This technical guide provides an in-depth exploration of the role of this compound as an acetylating agent, detailing its reaction mechanisms, applications, and providing specific experimental protocols for key transformations.

Core Principles of Acetylation with this compound

This compound's efficacy as an acetylating agent stems from the high electrophilicity of its carbonyl carbon. The electron-withdrawing nature of both the oxygen and chlorine atoms renders this carbon highly susceptible to nucleophilic attack. The general mechanism proceeds through a nucleophilic acyl substitution pathway. A nucleophile, such as an alcohol, amine, or an activated aromatic ring, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a stable leaving group, to yield the acetylated product and hydrochloric acid as a byproduct. Due to the formation of HCl, these reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid and drive the reaction to completion.

Key Applications in Synthesis

The versatility of this compound is demonstrated in several critical organic transformations:

-

Esterification of Alcohols and Phenols: this compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding acetate (B1210297) esters. This reaction is fundamental in the synthesis of various drugs and fragrances. A notable example is the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid.

-

Amidation of Amines: Primary and secondary amines are efficiently acylated by this compound to produce amides. This transformation is crucial in the synthesis of many pharmaceuticals, including the widely used analgesic, paracetamol.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), this compound can acylate aromatic rings to form aryl ketones. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceutical intermediates.[1][2]

Quantitative Data on Acetylation Reactions

The efficiency of acetylation with this compound is dependent on various factors including the substrate, solvent, catalyst, and reaction temperature. The following tables summarize quantitative data for several key acetylation reactions.

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Salicylic Acid | This compound | Pyridine | - | Cold Water Bath | 15 min | 33 (recrystallized) | [3] |

| Salicylic Acid | This compound | Pyridine | - | 0-5 | 30-60 min | - | [4] |

| 4-Aminophenol (B1666318) | This compound | - | - | - | < 15 min | >95 | [5] |

| Aniline (B41778) | This compound | K₂CO₃ / TBAB | DMF | Room Temp | 15-20 min | 78 | |

| p-Fluoroaniline | This compound | K₂CO₃ / TBAB | DMSO | Room Temp | - | 75 | |

| Benzyl Alcohol | This compound | ZnCl₂ | Solvent-free | 30 | - | High | |

| Phenol | This compound | NaOH / BNC | Dichloromethane | 0 | 5 min | Quantitative | [6] |

Table 1: Acetylation of Various Nucleophiles with this compound. TBAB: Tetrabutylammonium bromide, BNC: Tetrabutylammonium chloride.

| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Anisole | this compound | ZrPW | 130 | 5 | - |[7] | | Veratrole | this compound | ZrPW | 130 | 5 | - |[7] | | Toluene | this compound | ZPFe | 110 | - | Moderate |[8] | | o-Xylene | this compound | ZPFe | 110 | - | Moderate |[8] | | Indole | this compound | ZPFe | 110 | - | Good |[8] |

Table 2: Friedel-Crafts Acylation with this compound. ZrPW: Zirconium Phosphotungstate, ZPFe: Iron Zirconium Phosphate.

Experimental Protocols

Detailed methodologies for key acetylation reactions are provided below.

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol is adapted from a microscale procedure.[3]

Materials:

-

Salicylic acid (138 mg, 0.001 mol)

-

Pyridine (0.1 mL)

-

This compound (0.1 mL, slight excess)

-

Cold water

-

50% Aqueous ethanol (B145695) for recrystallization

Procedure:

-

To a dry reaction tube, add salicylic acid (138 mg).

-

Place the tube in a cold water bath and add pyridine (0.1 mL) to dissolve the salicylic acid.

-

In a single portion, add this compound (0.1 mL). The mixture will become viscous.

-

Allow the reaction tube to stand in the cold water bath for 15 minutes.

-

Add 5 mL of cold water and shake the mixture vigorously until a white precipitate of aspirin (B1665792) forms.